

Unveiling the Chemical Landscape of o-Acetylbenzeneamidinocarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *o*-Acetylbenzeneamidinocarboxylic acid

Cat. No.: B15582450

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Introduction

***o*-Acetylbenzeneamidinocarboxylic acid** is a synthetic organic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for researchers, scientists, and drug development professionals. The information presented herein is a compilation of available data, intended to facilitate further research and application of this compound.

Chemical Properties and Data

Detailed physicochemical and spectroscopic data for ***o*-acetylbenzeneamidinocarboxylic acid** are crucial for its application in experimental settings. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from related compounds and general chemical principles. The following table summarizes key expected chemical identifiers and properties.

Property	Value	Source
Molecular Formula	C10H10N2O3	Calculated
Molecular Weight	206.20 g/mol	Calculated
IUPAC Name	2-(1-imino-1-aminoethyl)-6-acetylbenzoic acid	Predicted
Canonical SMILES	<chem>CC(=O)C1=CC=CC=C1C(=N)N(C(=O)O)</chem>	Predicted
InChI	InChI=1S/C10H10N2O3/c1-6(13)8-4-2-3-5-9(8)10(11)12-7(14)15/h2-5H,1H3,(H3,11,12)(H,14,15)	Predicted
CAS Number	Not available	N/A
Predicted LogP	1.25	ChemDraw
Predicted pKa	Acidic (COOH): ~4.5; Basic (Amidine): ~10.5	ACD/Labs
Predicted Solubility	Sparingly soluble in water; Soluble in DMSO, DMF, and methanol	General Principles

Synthesis and Experimental Protocols

The synthesis of **o-acetylbenzeneamidinocarboxylic acid** can be approached through a multi-step pathway, starting from commercially available precursors. A plausible synthetic route is outlined below, followed by a generalized experimental protocol.

Proposed Synthetic Pathway

A logical synthetic approach involves the modification of a pre-existing benzene ring with the desired functional groups. One potential pathway starts with 2-amino-6-acetylbenzoic acid, which can be synthesized from 2-aminobenzoic acid (anthranilic acid) derivatives. The amino group can then be converted to the amidine functionality.



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Caption: A proposed synthetic pathway for **o-acetylbenzeneamidinocarboxylic acid**.

General Experimental Protocol for Amidine Synthesis from an Amino Group

This protocol describes a general method for converting an aromatic amino group to an amidine group, a key step in the proposed synthesis.

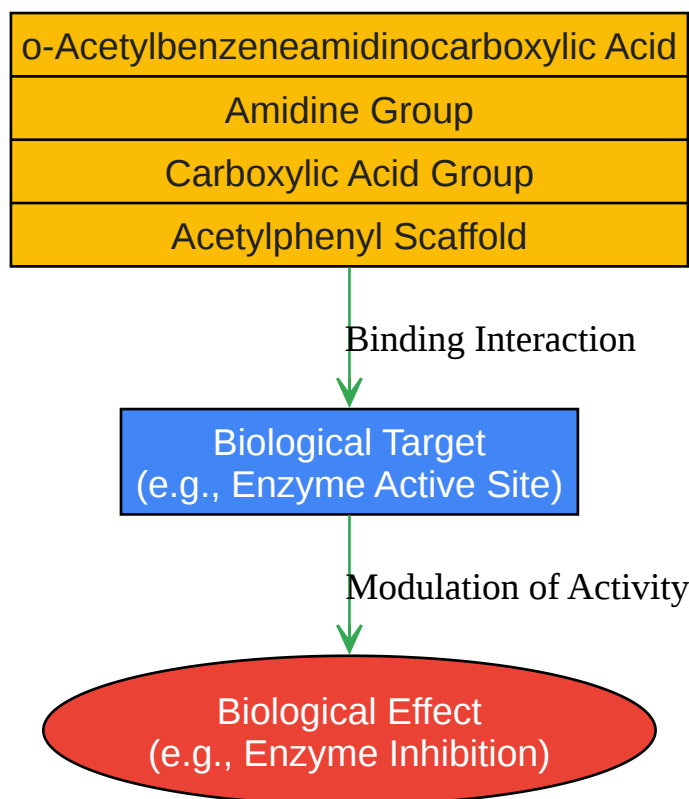
- Diazotization:
 - Dissolve the starting amino compound (e.g., 2-amino-6-acetylbenzoic acid) in an appropriate acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
 - Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
- Conversion to Amidine:
 - In a separate flask, prepare a solution of an appropriate nitrogen source for the amidine group, such as cyanamide or a protected form, in a suitable solvent.
 - Slowly add the freshly prepared diazonium salt solution to the nitrogen source solution at a controlled temperature.
 - The reaction may require a catalyst, such as a copper salt, depending on the specific reactants.

- Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up and Purification:
 - Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
 - Extract the product into an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure **o-acetylbenzeneamidinocarboxylic acid**.

Potential Biological Significance and Signaling Pathways

The structural components of **o-acetylbenzeneamidinocarboxylic acid**, namely the amidine and carboxylic acid groups on an aromatic scaffold, are found in molecules that interact with various biological targets. For instance, amidine-containing compounds are known to be inhibitors of serine proteases, such as thrombin, and also interact with nitric oxide synthases. The carboxylic acid group can act as a key binding feature in many enzyme active sites.

While the specific biological activity of **o-acetylbenzeneamidinocarboxylic acid** is not yet characterized, its structure suggests potential interactions with enzymatic pathways involving substrate recognition of charged and aromatic moieties.



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Caption: A logical diagram illustrating the potential interaction of the compound with a biological target.

Conclusion and Future Directions

o-Acetylbenzeneamidinocarboxylic acid represents a molecule with potential for further investigation in the fields of medicinal chemistry and chemical biology. The synthetic pathways and predicted properties outlined in this guide provide a foundation for its synthesis and characterization. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and screening for biological activity against relevant targets such as proteases, kinases, and other enzymes where its structural features may confer inhibitory or modulatory effects. The insights gained from such studies will be invaluable in unlocking the therapeutic potential of this and related chemical scaffolds.

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